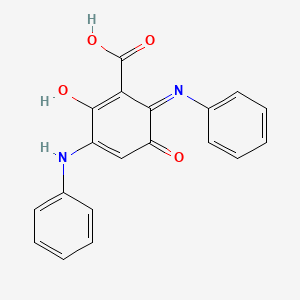
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two phenylamino groups and a carboxylic acid group attached to a cyclohexadiene ring with two keto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid typically involves the oxidative coupling of dihydroxybenzoic acid with aniline. One common method includes dissolving dihydroxybenzoic acid in a phosphate buffer and adding potassium ferricyanide as an oxidizing agent, followed by the addition of aniline. The reaction mixture is stirred overnight to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenylamino groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The keto groups can also participate in redox reactions, altering the redox state of the target molecules and affecting their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid.
Aniline: Another precursor used in the synthesis.
Quinone Derivatives: Structurally similar compounds with different oxidation states.
Uniqueness
This compound is unique due to its combination of phenylamino groups and keto groups on a cyclohexadiene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H14N2O4 |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
3-anilino-2-hydroxy-5-oxo-6-phenyliminocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H14N2O4/c22-15-11-14(20-12-7-3-1-4-8-12)18(23)16(19(24)25)17(15)21-13-9-5-2-6-10-13/h1-11,20,23H,(H,24,25) |
InChI-Schlüssel |
DRCXEUYBLRVLTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C(=C2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



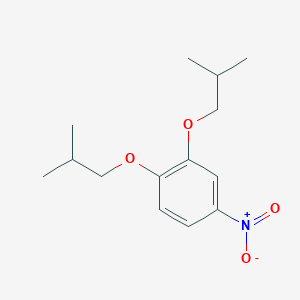
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
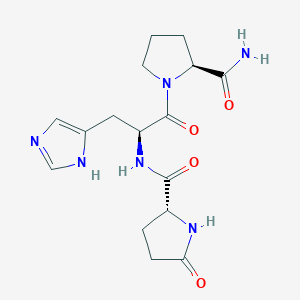
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
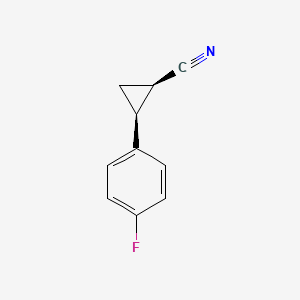
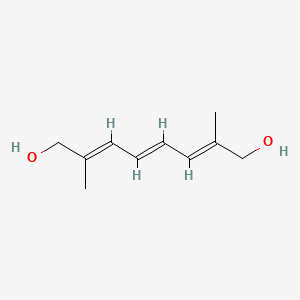
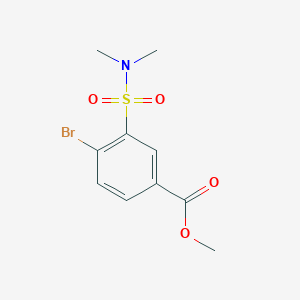
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
